![molecular formula C19H18F3N3O3 B1242524 (3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-methoxy-N-[[4-oxo-4-[3-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Biological Activities
- The compound has been used in the synthesis of various heterocyclic compounds, such as pyrido[2,1-c][1,2,4]triazine, which have been investigated for molluscicidal activities (Zaki et al., 2004).
- It has also been involved in the creation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which show potential as lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
- Furthermore, this compound has been used to synthesize new pyrimidine-5-carbonitrile derivatives with notable anticonvulsant and neurotoxicity effects (Shaquiquzzaman et al., 2012).
Chemotherapeutic Research
- In chemotherapeutic research, derivatives of this compound have been synthesized and studied for their anti-proliferative activity, especially in cholinesterase inhibition (Arfan et al., 2018).
Analgesic and Anti-Inflammatory Properties
- Derivatives of the compound have been created to investigate their analgesic and anti-inflammatory activities, with some showing comparable potency to standard drugs (Alagarsamy et al., 2011).
Tyrosinase and Melanin Inhibition
- There is research on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides synthesized from this compound, showing significant inhibitory potential against Mushroom tyrosinase and potential as depigmentation drugs (Raza et al., 2019).
Fluorescence and Photophysical Studies
- Research includes the study of the compound's derivatives in fluorescence and photophysical properties, contributing to the understanding of molecular interactions in different media (Singh & Kanvah, 2000).
Antioxidant and Anticancer Activity
- Derivatives of this compound have been synthesized and assessed for their antioxidant and anticancer activities, with some showing promising results in various cell lines (Tumosienė et al., 2020).
Antifungal and Antiviral Research
- There has been research on the synthesis of various derivatives for potential antifungal activities against different fungal species (Lee et al., 1999).
- Additionally, some derivatives have been evaluated for their antiviral activities against the H5N1 virus (Flefel et al., 2014).
properties
Molecular Formula |
C19H18F3N3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-[4-oxo-4-[3-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H18F3N3O3/c1-12(24-25-18(27)13-6-8-16(28-2)9-7-13)10-17(26)23-15-5-3-4-14(11-15)19(20,21)22/h3-9,11H,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
MUHDGRAISUTDPG-WYMPLXKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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